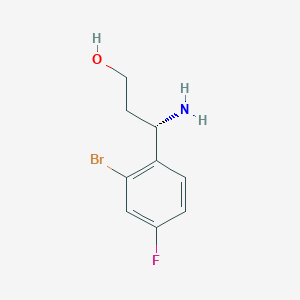

(3S)-3-Amino-3-(2-bromo-4-fluorophenyl)propan-1-OL

Description

“(3S)-3-Amino-3-(2-bromo-4-fluorophenyl)propan-1-OL” is a chiral amino alcohol derivative featuring a 2-bromo-4-fluorophenyl substituent. The hydroxyl and amino groups enable hydrogen bonding, which may influence solubility and intermolecular interactions in crystalline or biological environments.

Properties

Molecular Formula |

C9H11BrFNO |

|---|---|

Molecular Weight |

248.09 g/mol |

IUPAC Name |

(3S)-3-amino-3-(2-bromo-4-fluorophenyl)propan-1-ol |

InChI |

InChI=1S/C9H11BrFNO/c10-8-5-6(11)1-2-7(8)9(12)3-4-13/h1-2,5,9,13H,3-4,12H2/t9-/m0/s1 |

InChI Key |

LTHGOFHUOISGHS-VIFPVBQESA-N |

Isomeric SMILES |

C1=CC(=C(C=C1F)Br)[C@H](CCO)N |

Canonical SMILES |

C1=CC(=C(C=C1F)Br)C(CCO)N |

Origin of Product |

United States |

Preparation Methods

Starting Materials

- 2-Bromo-4-fluoroaniline or 2-bromo-4-fluorophenyl derivatives serve as aromatic precursors.

- (S)- or (R)-glycidol or other chiral epoxides are commonly used to introduce the chiral amino alcohol moiety.

Typical Synthetic Procedure

A widely reported synthetic approach involves the nucleophilic ring-opening of a chiral epoxide by an amine group derived from the substituted aromatic ring:

-

- The chiral epoxide (e.g., (S)-glycidol) is reacted with 2-bromo-4-fluoroaniline under basic conditions (e.g., sodium hydroxide or potassium carbonate) to facilitate nucleophilic attack on the epoxide ring.

- This step introduces the amino group and the hydroxyl group in a stereoselective manner, preserving the (3S)-configuration.

-

- The crude product is purified by recrystallization or column chromatography to isolate the (3S)-enantiomer with high enantiomeric excess and purity.

-

- For large-scale production, continuous flow reactors and automated purification systems are employed to enhance the reaction efficiency and product consistency.

Alternative Asymmetric Synthesis via Catalysis

Recent research has developed one-pot asymmetric catalytic methods involving:

- Asymmetric allylboration of 2-bromoaryl ketones followed by

- Mizoroki–Heck reactions to form chiral tertiary alcohol intermediates, which can be further transformed into the target amino alcohol.

This method uses chiral ligands and palladium catalysts under controlled temperature and time to achieve high yields and enantioselectivity.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Allylboration | Chiral allylborane, chiral ligand, toluene, 35°C, 24-120 h | Formation of chiral tertiary alcohol intermediate |

| Mizoroki–Heck Reaction | Pd catalyst, K2CO3, hydrazine hydrate, 135°C, 18 h | Cyclization and formation of chiral alcohol derivatives |

This approach offers a concise and efficient route to optically active amino alcohols with potential for structural diversification.

Data Table: Summary of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Enantiomeric Purity | Notes |

|---|---|---|---|---|---|

| Nucleophilic Epoxide Opening | (S)-glycidol, 2-bromo-4-fluoroaniline | NaOH or K2CO3, solvent (e.g., ethanol), RT | 60-85 | >95% | Straightforward, scalable, classical route |

| One-Pot Asymmetric Catalysis | 2-Bromoaryl ketone, chiral allylborane | Pd catalyst, chiral ligand, toluene, 35-135°C | 67-100 | High (up to 100% ee) | More complex, high stereoselectivity |

| Chiral Resolution | Racemic amino alcohol | Chromatography or crystallization | Variable | Depends on method | Used when asymmetric synthesis is unavailable |

Detailed Research Findings

- Stereoselectivity: The chiral epoxide ring-opening method reliably produces the (3S)-enantiomer due to the inherent chirality of the epoxide starting material. The choice of base and solvent influences reaction rate and selectivity.

- Catalytic Asymmetric Synthesis: The palladium-catalyzed allylboration/Mizoroki–Heck sequence enables the construction of complex chiral centers with excellent enantiomeric excess, as demonstrated in recent publications. This method is advantageous for synthesizing analogs with varied substitution patterns on the aromatic ring.

- Purification Techniques: High-performance liquid chromatography (HPLC) with chiral stationary phases and recrystallization are effective for achieving high purity and enantiomeric excess.

- Industrial Considerations: Continuous flow synthesis and automated purification improve reproducibility and scalability, essential for pharmaceutical or material science applications.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-Amino-3-(2-bromo-4-fluorophenyl)propan-1-OL can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to remove the bromine or fluorine substituents using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Removal of halogen substituents, yielding simpler amines or alcohols.

Substitution: Introduction of new functional groups in place of bromine or fluorine.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C9H11BrFNO

Molecular Weight : 264.55 g/mol

Structure : The compound features a chiral center with an amino group (-NH2), a hydroxyl group (-OH), and halogen substituents (bromine and fluorine) on the phenyl ring. These features contribute to its reactivity and biological interactions.

Chemistry

The compound serves as a crucial building block in organic synthesis. It can be used in the preparation of more complex molecules and as a reagent in various organic reactions. Its unique structure allows for diverse chemical transformations, including:

- Oxidation : The hydroxyl group can be oxidized to yield ketones or aldehydes.

- Reduction : The nitro group can be reduced to an amino group.

- Substitution Reactions : The halogen atoms can undergo nucleophilic substitution, facilitating further functionalization.

Biology

Research indicates that (3S)-3-Amino-3-(2-bromo-4-fluorophenyl)propan-1-OL exhibits significant biological activity. Studies have shown that compounds with similar structures can interact with various biological targets, including enzymes and receptors. The presence of the amino group enables hydrogen bonding, while the halogen atoms may enhance binding affinity due to halogen bonding effects.

Medicine

The compound is being investigated for its potential therapeutic properties. Notably, it has shown antiproliferative effects against cancer cell lines such as MCF-7 (breast cancer cells). The mechanism of action may involve disruption of microtubule dynamics or modulation of critical signaling pathways involved in cell proliferation.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals. Its unique properties make it suitable for formulating products in cosmetics, pharmaceuticals, and agrochemicals.

Data Table: Comparison of Applications

| Application Area | Description | Example Uses |

|---|---|---|

| Chemistry | Building block for organic synthesis | Synthesis of complex molecules |

| Biology | Interaction with biomolecules | Studies on enzyme inhibition |

| Medicine | Potential therapeutic agent | Anticancer drug development |

| Industry | Production of specialty chemicals | Formulations in cosmetics |

Case Study 1: Antiproliferative Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antiproliferative effects on cancer cell lines. For instance, a study found that compounds related to this structure inhibited the growth of MCF-7 cells by interfering with microtubule dynamics, suggesting a potential pathway for cancer treatment.

Case Study 2: Synthesis and Functionalization

A research project focused on synthesizing this compound through a multi-step reaction involving reduction and substitution reactions. This study highlighted the efficiency of using this compound as a precursor for creating novel pharmaceuticals with enhanced biological activity.

Mechanism of Action

The mechanism by which (3S)-3-Amino-3-(2-bromo-4-fluorophenyl)propan-1-OL exerts its effects depends on its interaction with molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, while the bromine and fluorine atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

While the evidence lacks explicit data on the target compound, comparisons can be drawn with structurally related molecules from the provided sources. Below is a synthesized analysis based on substituent effects and general chemical principles:

Table 1: Structural Comparison of Halogenated Amino Alcohol Derivatives

Key Observations :

Substituent Effects: The 2-bromo-4-fluorophenyl group in the target compound combines halogen atoms with distinct electronic effects: bromine (polarizable, bulky) and fluorine (small, electronegative). The 3-chlorophenylsulfanyl group in ’s pyrazole derivative introduces a sulfur atom, which may enhance metabolic stability but reduce solubility compared to oxygen-containing analogs .

Stereochemical Considerations: The (S)-configuration in the target compound and ’s amino alcohol suggests enantioselective interactions in biological systems.

Crystallographic Tools: Software like SHELXL () and ORTEP-3 () are widely used for refining crystal structures and visualizing molecular geometry.

Limitations of the Evidence

For instance:

- The bromo-fluorophenyl motif may confer higher density and lipophilicity compared to the CF₃ -containing analog in , impacting drug-likeness parameters.

Biological Activity

(3S)-3-Amino-3-(2-bromo-4-fluorophenyl)propan-1-OL, with the CAS number 1213192-74-5, is a chiral compound notable for its potential biological activities and applications in medicinal chemistry. This compound features an amino group, a bromine atom, and a fluorine atom attached to a phenyl ring, which contribute to its unique chemical properties and biological interactions.

- Molecular Formula : C9H11BrFNO

- Molecular Weight : 248.09 g/mol

- H-Bond Donor : 2

- H-Bond Acceptor : 3

The presence of the bromine and fluorine atoms enhances the compound's lipophilicity and may improve its bioavailability, making it a candidate for various pharmacological studies.

Research indicates that this compound exhibits biological activity through interactions with specific enzymes and receptors. Its structure suggests potential as a ligand in biochemical assays, where it could be employed to study enzyme mechanisms or receptor binding affinities. Preliminary studies have suggested its therapeutic potential in drug development targeting specific biological pathways.

Binding Affinities

The compound's unique structure allows it to selectively bind to specific biological targets, influencing various pathways. Studies focusing on its binding affinity to enzymes and receptors are crucial for understanding its potential therapeutic applications.

Case Studies

- Anticancer Activity : In vitro studies have demonstrated that compounds similar to this compound have shown promise in inhibiting cancer cell proliferation. For instance, derivatives with similar structural motifs have been evaluated for their cytotoxicity against various cancer cell lines, revealing IC50 values in the low micromolar range.

- Neuroprotective Effects : Some analogs have been investigated for their neuroprotective properties, particularly in models of neurodegenerative diseases. These studies suggest that the compound may mitigate oxidative stress and apoptosis in neuronal cells.

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| (3R)-3-Amino-3-(2-bromo-5-fluorophenyl)propan-1-OL | C9H11BrFNO | Different fluorine position |

| This compound | C9H11BrFNO | Enantiomer with opposite stereochemistry |

| (3R)-3-Amino-3-(3-bromo-5-fluorophenyl)propan-1-OL | C9H11BrFNO | Bromine at a different position |

The variations in structure among these compounds can lead to significant differences in their biological activities, highlighting the importance of stereochemistry and substituent positioning in drug design.

Synthesis Methods

The synthesis of this compound typically involves several steps, including nucleophilic substitution reactions facilitated by the presence of the bromine atom. The amino group can participate in acylation and alkylation reactions, making this compound a versatile intermediate in organic synthesis.

Potential Applications

Given its biological activity, this compound has potential applications across several fields:

- Medicinal Chemistry : As a lead compound for developing new drugs targeting specific diseases.

- Biochemical Research : As a tool for studying enzyme mechanisms and receptor interactions.

- Pharmaceutical Industry : As an intermediate in synthesizing other bioactive compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.